(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 346691-34-7
VCID: VC10150415
InChI: InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3
SMILES: CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone

CAS No.: 346691-34-7

Cat. No.: VC10150415

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone - 346691-34-7

Specification

CAS No. 346691-34-7
Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
IUPAC Name (4-chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3
Standard InChI Key FWMDTGBFOQCZFU-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone is an organic compound characterized by its unique structural features, which include a chloro-substituted nitrophenyl group linked to a 3-methylpiperidine ring via a carbonyl group. This compound is of interest in various scientific research fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis

The synthesis of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine. This reaction is often conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. For large-scale production, optimized synthetic routes using continuous flow reactors may be employed.

Biological Activities

Research on (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone has explored its potential biological activities, including antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components and influence various biological pathways.

Applications and Future Directions

Given its structural uniqueness and potential biological activities, (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone may have applications in medicinal chemistry, particularly in the development of new drugs. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone include:

Compound NameStructure FeaturesUnique Aspects
(4-Methyl-3-nitrophenyl)(3-methylpiperidin-1-yl)methanoneSimilar nitrophenyl and piperidine structureContains methyl instead of chloro substitution
(4-Methyl-3-aminophenyl)(3-methylpiperidin-1-yl)methanoneSimilar structure but with an amino groupPotentially different biological activity due to amino group
(4-Methyl-3-nitrophenyl)(4-ethylpiperidin-1-yl)methanoneSimilar structure but with an ethyl group on piperidineVariation in side chain may affect solubility and activity

These comparisons highlight the importance of specific functional groups in determining the chemical reactivity and biological properties of these compounds.

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